

Technical Data & Safety Guide: DL-1-fluoro-2-propylamine

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Compound of Interest

Compound Name: *1-Fluoropropan-2-amine*

Cat. No.: *B13302918*

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Chemical Identity & Structural Logic

DL-1-fluoro-2-propylamine is a fluorinated aliphatic amine used primarily as a bioisostere for isopropylamine or propylamine moieties in drug design. Its strategic value lies in the

-fluorine effect, which modulates the basicity (pKa) of the amine without significantly altering steric bulk.

Parameter	Data
IUPAC Name	1-Fluoropropan-2-amine
Common Synonyms	DL-1-fluoro-2-aminopropane; -fluoroisopropylamine
CAS Number (Racemic HCl)	459167-93-2
CAS Number (Free Base)	Not widely listed; typically generated in situ
Molecular Formula	C H FN
Molecular Weight	77.09 g/mol (Free Base); 113.56 g/mol (HCl Salt)
SMILES	<chem>CC(N)CF</chem>
Structure	Chiral center at C2; supplied as racemate (DL) or enantiopure.[1]

The -Fluorine Effect

The introduction of a fluorine atom at the

-position relative to the amine induces a strong electron-withdrawing effect (

-induction).

- pKa Modulation: While a standard propyl amine has a pKa

10.7, the

-fluoro analog typically exhibits a pKa

9.0.[2]

- Lipophilicity: The C-F bond increases lipophilicity (LogP) while reducing lysosomotropism (trapping in acidic organelles), a desirable trait for CNS-active drugs.

Hazard Identification & Toxicology Profile

This compound combines the hazards of a volatile amine with the specific reactivity of a fluorinated alkyl chain.

GHS Classification (Predicted/Analogous)

Based on structural analogs (e.g., 2-fluoroethylamine, propylamine).

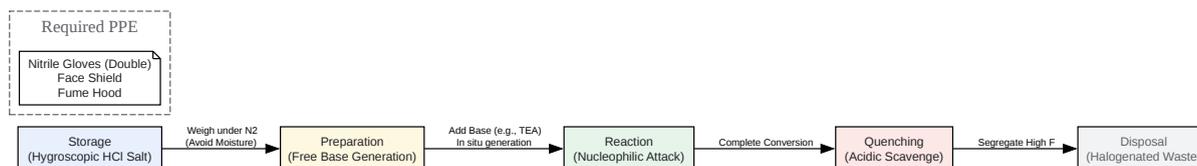
Hazard Class	Category	Hazard Statement
Flammable Liquids	Category 2/3	H225/H226: Highly flammable liquid and vapor.
Skin Corrosion	Category 1B	H314: Causes severe skin burns and eye damage.
Acute Toxicity	Category 3 (Oral)	H301: Toxic if swallowed.
Eye Damage	Category 1	H318: Causes serious eye damage.

Mechanistic Toxicology

- **Corrosivity:** As a primary amine, the unprotonated free base is highly nucleophilic and basic, capable of saponifying membrane lipids and causing immediate necrosis upon contact with mucosal tissues.
- **Metabolic Toxicity (The "Even-Odd" Rule):**
 - Fluorinated fatty acids/amines with even carbon chains can metabolize to fluoroacetate (highly toxic Krebs cycle inhibitor).[3]
 - 1-fluoro-2-propylamine (C3): Being an odd carbon chain, oxidative deamination and subsequent metabolism typically yield fluorolactate or fluoropyruvate, which are generally less toxic than fluoroacetate. However, caution is mandated as metabolic pathways can vary by species.

Safe Handling Workflow

The following protocol outlines the lifecycle of the material from storage to disposal, emphasizing the prevention of "runaway" volatility and hydrolytic degradation.



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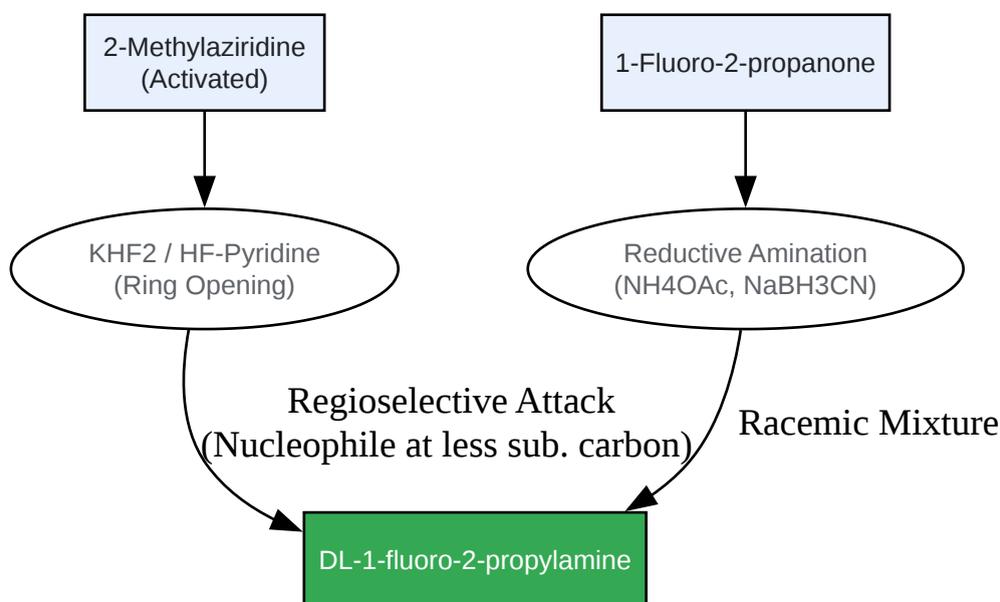
Critical Handling Checkpoints

- **Hygroscopicity:** The HCl salt is extremely hygroscopic. Weighing must occur quickly or within a glovebox/dry bag. Absorbed water alters stoichiometry and can lead to hydrolysis of the C-F bond at high temperatures.
- **Free Basing:** Never store the free base. Generate it in situ by adding a tertiary amine (e.g., Diisopropylethylamine) to the reaction mixture containing the HCl salt. The free base is volatile (estimated BP 60–70°C) and will evaporate if the system is not sealed.
- **Glassware:** Standard borosilicate glass is acceptable. The C-F bond is sp² hybridized and stable to glass, unlike acyl fluorides or inorganic fluorides.

Synthesis & Reaction Pathways

Researchers often synthesize this building block de novo for radiolabeling (F) or when specific enantiomers are required.

Primary Synthesis Routes



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Reaction Compatibility

- Amide Coupling: Excellent nucleophile. The reduced basicity (pK_a ~9.[2]0) reduces overacylation side reactions compared to isopropylamine.
- S_NAr Reactions: Effective in displacing halides on heteroaromatic rings (e.g., chloropyrimidines).
- Incompatibility: Avoid strong Lewis acids (e.g., BBr₃, AlCl₃) which can cleave the C-F bond, releasing HF.

Emergency Response Protocols

Signal Word:DANGER

Scenario	Immediate Action	Scientific Rationale
Skin Contact	Wash with soap/water for 15 min. Apply Calcium Gluconate gel if available.	While C-F is stable, metabolic or thermal degradation could release F ions. Gluconate sequesters F, preventing hypocalcemia.
Eye Contact	Irrigate for 20 mins. Do not use neutralization agents.	Amine burns penetrate deep into the cornea. Immediate dilution is the only effective mitigation.
Inhalation	Move to fresh air. Administer oxygen if breathing is labored.	Pulmonary edema (fluid in lungs) may be delayed up to 24 hours after amine inhalation.
Spill Cleanup	Neutralize with weak acid (Citric). Absorb with sand/vermiculite.	Neutralization converts the volatile free base into the non-volatile ammonium salt, reducing vapor pressure.

References

- PubChem Compound Summary.**1-Fluoropropan-2-amine**. National Center for Biotechnology Information. [\[Link\]](#)
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